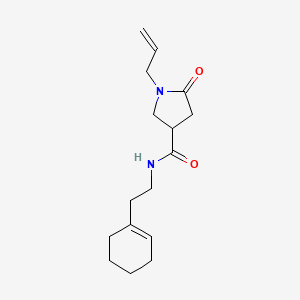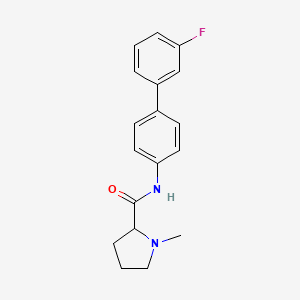
N-(3'-fluoro-4-biphenylyl)-1-methylprolinamide
Vue d'ensemble
Description
N-(3'-fluoro-4-biphenylyl)-1-methylprolinamide, commonly known as FUBPAM, is a compound that belongs to the class of prolinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FUBPAM has been found to exhibit promising biological activities, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of FUBPAM involves the inhibition of enzymes through the formation of a covalent bond between the compound and the active site of the enzyme. The inhibition of these enzymes leads to the accumulation of neurotransmitters, resulting in improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects:
FUBPAM has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, FUBPAM has been found to exhibit antioxidant and anti-inflammatory properties, which can reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
FUBPAM has several advantages for lab experiments. It is readily available and can be synthesized under mild conditions. Additionally, FUBPAM has been found to exhibit promising biological activities, making it an attractive candidate for further research. However, FUBPAM has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the research on FUBPAM. One direction is to investigate the potential applications of FUBPAM in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of FUBPAM. Finally, the development of FUBPAM analogs with improved solubility and reduced toxicity is an area of active research.
Conclusion:
In conclusion, FUBPAM is a compound with significant potential for drug discovery and development. It exhibits promising biological activities, including inhibition of enzymes involved in the regulation of neurotransmitters, improved cognitive function, and antioxidant and anti-inflammatory properties. Further research is needed to determine the optimal dosage and administration route of FUBPAM and to develop analogs with improved solubility and reduced toxicity.
Applications De Recherche Scientifique
FUBPAM has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-21-11-3-6-17(21)18(22)20-16-9-7-13(8-10-16)14-4-2-5-15(19)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAGBMTYJUVFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3922624.png)
![7-chloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]quinolin-2-amine](/img/structure/B3922628.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(4-pyridinyl)acetamide](/img/structure/B3922636.png)
![2-[1-(4-fluorobenzyl)-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3922639.png)
![N-(3,5-dimethylphenyl)-N'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]malonamide](/img/structure/B3922645.png)
![N'-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B3922653.png)
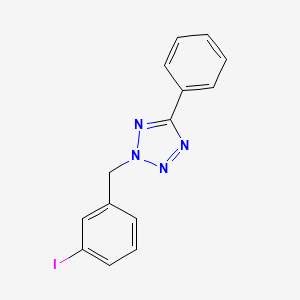

![N'-[5-nitro-2-(2-phenoxyethoxy)benzylidene]acetohydrazide](/img/structure/B3922678.png)
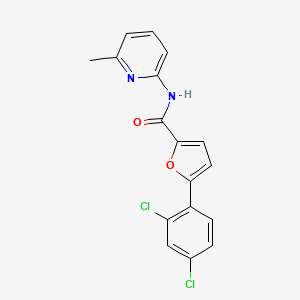
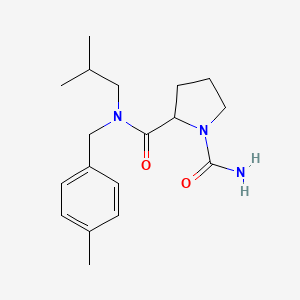
![N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3922707.png)
